Cyclopropane, (1-methylethyl)-

Catalog No.
S12450165
CAS No.
3638-35-5
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropane, (1-methylethyl)-

CAS Number

3638-35-5

Product Name

Cyclopropane, (1-methylethyl)-

IUPAC Name

propan-2-ylcyclopropane

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-5(2)6-3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

HPBROFGYTXOJIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC1

Cyclopropane, (1-methylethyl)-, also known as methylcyclopropane, is an organic compound with the molecular formula C6H12C_6H_{12}. It is a colorless gas at room temperature and is characterized by a cyclopropane ring with a methyl group attached to one of the carbon atoms. This compound is notable for its unique structural properties, which contribute to its reactivity and applications in various fields.

Typical of cyclopropanes, primarily ring-opening reactions. These reactions can occur under various conditions, often leading to the formation of more stable aliphatic compounds. Additionally, methylcyclopropane can undergo bond cleavage when used in conjunction with methylenecyclopropane groups, particularly as protective groups for amines .

Methylcyclopropane can be synthesized through various methods:

  • Hydrogenation of Propylene: This method involves the hydrogenation of propylene in the presence of catalysts to form methylcyclopropane.
  • Cyclization Reactions: The cyclization of alkenes or alkynes can yield methylcyclopropane as a product.
  • Rearrangement Reactions: Certain rearrangement reactions involving other hydrocarbons can also produce methylcyclopropane .

Methylcyclopropane has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Fuel Additives: Its properties make it suitable for use as a fuel additive to enhance combustion efficiency.
  • Research: Methylcyclopropane is used in various chemical research applications due to its unique structural characteristics .

Interaction studies involving methylcyclopropane focus on its reactivity with other chemicals. These studies often assess its behavior in different environments, particularly under conditions that promote ring-opening reactions. Understanding these interactions is crucial for developing safe handling protocols and optimizing its use in chemical processes .

Methylcyclopropane shares structural similarities with several other compounds, including:

  • Cyclobutane: A four-membered ring compound that is less strained than cyclopropane but exhibits similar reactivity patterns.
  • Cyclobutene: An unsaturated cyclic compound that has different chemical properties due to the presence of a double bond.
  • Ethylcyclopropane: Similar to methylcyclopropane but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Comparison Table

CompoundMolecular FormulaRing SizeUnique Features
MethylcyclopropaneC6H12C_6H_{12}3Monomethyl derivative
CyclobutaneC4H8C_4H_{8}4Less strain than cyclopropane
CyclobuteneC4H6C_4H_{6}4Contains a double bond
EthylcyclopropaneC5H10C_5H_{10}3Ethyl group increases size

Methylcyclopropane's unique three-membered ring structure contributes to its distinct chemical behavior compared to these similar compounds, particularly in terms of reactivity and stability under various conditions .

Carbenoid-Mediated Cyclopropanation Techniques

Carbenoid intermediates are central to cyclopropanation, enabling the formation of strained rings via [2+1] cycloaddition. Copper(I) catalysts, such as bis(acetonitrile)-copper(I) complexes, facilitate the decomposition of diazo compounds (e.g., methyl diazoacetate) to generate metallocarbenes. These carbenes undergo stereoselective insertion into alkenes, forming cyclopropanes with high cis/trans diastereoselectivity. For example, the reaction of (Z)- or (E)-but-2-ene with methyl diazoacetate yields cyclopropanes with stereochemical fidelity dictated by the olefin geometry and catalyst coordination.

Rhodium catalysts, such as dirhodium tetraoctanoate, offer complementary selectivity. α-Alkyl-α-diazoesters react with alkenes via Rh-carbenoid intermediates, avoiding β-hydride elimination when sterically demanding ligands like triphenylacetate (TPA) are employed. This method achieves diastereoselectivity ratios up to 89:11 for trans-cyclopropanes.

Table 1: Catalyst-Dependent Selectivity in Carbenoid Cyclopropanation

CatalystSubstrateDiastereoselectivity (cis:trans)Yield (%)
Cu(I)-acetonitrile(Z)-but-2-ene92:885
Rh₂(TPA)₄Styrene11:8978

Transition Metal-Catalyzed Ring-Closing Approaches

Transition metals enable ring-closing via Michael Initiated Ring Closure (MIRC) or electrochemical pathways. Enantioselective MIRC reactions utilize chiral nucleophiles, such as sulfur ylides, to attack electron-deficient alkenes, followed by stereocontrolled ring closure. This method constructs cyclopropanes with >90% enantiomeric excess (ee) when using cinchona alkaloid-derived catalysts.

Nickel-catalyzed electroreductive cyclopropanation represents a breakthrough in scalability. In continuous-flow systems, gem-dichloroalkanes (e.g., dichloromethane) react with alkenes under ambient conditions, producing methylated or deuterated cyclopropanes via nickel-carbene intermediates. The flow setup achieves multi-gram quantities with 70–95% yields, bypassing traditional diazo compounds.

Table 2: Metal-Catalyzed Cyclopropanation Efficiency

MetalSubstrate ClassConditionsTurnover Frequency (h⁻¹)
NiElectron-poor alkenesElectrochemical, 25°C120
Au(I)1,6-Cyclopropene-enesCH₂Cl₂, 40°C85

Radical-Based Cyclopropane Assembly Strategies

Radical-polar crossover (RPC) annulation circumvents classical limitations, particularly for bicyclic systems. Photoredox catalysis generates radical intermediates via single-electron transfer (SET), which add to alkenes before intramolecular substitution forms cyclopropanes. For instance, Giese-type radical addition to neopentyl-substituted olefins yields polycyclic cyclopropanes with 65–80% efficiency.

Electroreductive dehalogenation offers another radical route. Copper(I)-catalyzed photochemical addition of dichloromethane to electron-deficient olefins produces 1,3-dichloro intermediates, which undergo electrochemical reduction to cyclopropanes. This method tolerates esters and nitriles, achieving 60–75% yields.

Table 3: Radical Cyclopropanation Methods

MethodSubstrateRadical InitiatorYield (%)
Photoredox RPCBicyclic olefinsIr(ppy)₃78
Electroreductiveα,β-unsaturated estersCuCl, hv72

The cross-coupling of (1-methylethyl)-substituted cyclopropanes with aryl electrophiles represents a significant advancement in the construction of complex carbon-carbon bonds [9]. Palladium-catalyzed systems have emerged as the predominant approach for these transformations, offering exceptional versatility in coupling cyclopropane derivatives with various aromatic halides [32]. Recent developments in electrochemical cross-electrophile coupling reactions have demonstrated the ability to access both aliphatic and aryl cyclopropanes through intramolecular coupling of 1,3-diol derivatives [9].

The fundamental mechanism of these cross-coupling reactions involves the formation of cyclopropyl-palladium intermediates through coordination of the cyclopropane substrate to the metal center [32]. This coordination generates complexes bearing carbocationic character, followed by rapid deprotonation to yield cyclopropenylpalladium species that subsequently undergo coupling with aryl electrophiles [32]. The reaction proceeds through a turnover-limiting deprotonation step, as evidenced by kinetic isotope effect studies revealing values of 2.5 [32].

Reaction Conditions and Catalyst Systems

Optimal reaction conditions for palladium-catalyzed cross-coupling have been established through systematic optimization studies [32]. The most effective catalyst system employs palladium tetrakis(triphenylphosphine) with tetramethylammonium acetate serving as both base and halide sequestrant [32]. This combination operates efficiently at 70 degrees Celsius in dichloromethane solvent, providing high yields ranging from 74 to 99 percent for various substrate combinations [32].

The role of tetramethylammonium acetate proves crucial in these transformations, functioning as an environmentally benign alternative to stoichiometric silver salts traditionally employed in similar reactions [32]. Solutions of palladium tetrakis(triphenylphosphine) containing acetate transiently form anionic complexes responsible for oxidative addition, while subsequent ligand substitution of iodide with acetate enables coordination of the cyclopropane substrate to the palladium center [32].

Substrate Scope and Limitations

The substrate scope for cross-coupling reactions encompasses a broad range of substituted cyclopropanes and aryl electrophiles [32]. Disubstituted cyclopropenyl esters demonstrate excellent reactivity with various aryl iodides, including those bearing electron-donating and electron-withdrawing substituents [32]. The reaction tolerates diverse functional groups and substitution patterns on both coupling partners, making it suitable for late-stage functionalization of complex molecules [32].

However, certain limitations exist within these systems [32]. Alkyl-substituted cyclopropanes exhibit reduced reactivity compared to their aryl-substituted counterparts, attributed to their diminished ability to stabilize positive charge in the carbocationic intermediate [32]. Additionally, substrates bearing fewer than three ring substituents require careful optimization of reaction conditions to achieve satisfactory yields [32].

Mechanistic Insights and Stereochemical Outcomes

Mechanistic investigations have revealed that the cross-coupling proceeds through stereospecific pathways that maintain the stereochemical integrity of the starting materials [10]. The formation of tertiary cyclopropyl carbagermatranes enables subsequent cross-coupling with acyl chlorides under palladium catalysis, demonstrating the versatility of these synthetic approaches [16]. These reactions proceed with high retention of configuration, allowing for the preparation of stereochemically defined products [16].

Kinetic studies indicate that the reaction rate depends significantly on the electronic nature of substituents on the cyclopropane ring [45]. Electron-donating groups accelerate the reaction by factors of up to 50 compared to unsubstituted systems, while electron-withdrawing substituents can slow the reaction by factors of up to 660 [45]. This behavior correlates well with Hammett substituent parameters, providing predictive capability for reaction optimization [45].

Stereoselective Modifications at the Cyclopropane Core

Stereoselective functionalization of (1-methylethyl)-substituted cyclopropanes has emerged as a critical area of synthetic methodology, enabling the preparation of enantiomerically enriched cyclopropane derivatives with precise stereochemical control [17]. These transformations rely on sophisticated catalyst systems and mechanistic understanding to achieve high levels of diastereo- and enantioselectivity [19].

Asymmetric Cyclopropanation Methodologies

Chiral dirhodium catalysts have proven exceptionally effective for asymmetric intermolecular cyclopropanation reactions involving (1-methylethyl)-substituted precursors [19]. Three primary catalyst systems demonstrate complementary reactivity profiles: dirhodium tetrakis(R-DOSP), dirhodium tetrakis(S-PTAD), and dirhodium tetrakis(R-BNP) [19]. Each catalyst exhibits optimal performance with specific substrate classes, allowing for comprehensive coverage of structural diversity [19].

Dirhodium tetrakis(R-DOSP) provides the highest levels of enantioselectivity (87-90 percent enantiomeric excess) for unsubstituted and 4-substituted methyl aryldiazoacetates [19]. This catalyst system operates effectively at low loadings (0.5 mol percent) while maintaining excellent stereoselectivities and high yields (63-98 percent) [19]. The absolute configuration of the major cyclopropane products has been tentatively assigned as 1S,2R based on comparative studies [19].

Mechanistic Studies of Stereoselective Transformations

Comprehensive mechanistic investigations have elucidated the factors controlling stereoselectivity in cyclopropane functionalization reactions [17]. Bromine/magnesium exchange reactions with 2,2-dibromo-1-methyl-cyclopropanecarbonitrile in the presence of isopropylmagnesium chloride generate cis-magnesium-carbenoid intermediates that react with high retention of configuration [17] [18]. The stereoselectivity arises from precoordination of the nitrile function, which directs the exchange reaction through specific geometric arrangements [17].

Sequential bromine/magnesium and sulfoxide/magnesium exchange protocols enable the stereoselective generation of quaternary centers at the cyclopropane core [17] [18]. These transformations proceed through well-defined intermediates that maintain stereochemical integrity throughout the reaction sequence [18]. The high diastereoselectivity observed in these reactions (greater than 95:5 diastereomeric ratio) demonstrates the potential for precise stereochemical control [17].

Biocatalytic Approaches to Stereoselective Cyclopropane Synthesis

Engineered myoglobin variants have emerged as powerful biocatalysts for the highly stereoselective synthesis of nitrile-substituted cyclopropanes [39]. These systems achieve unprecedented levels of both diastereo- and enantioselectivity (up to 99.9 percent diastereomeric excess and enantiomeric excess) while operating under mild reaction conditions [39]. The biocatalytic approach enables turnover numbers of up to 5,600, demonstrating excellent catalyst efficiency [39].

The myoglobin-catalyzed reactions proceed through asymmetric olefin cyclopropanation with ex situ generated diazoacetonitrile within compartmentalized reaction systems [39]. This methodology provides a general and scalable route to enantiopure cyclopropanes incorporating cyano groups, which serve as versatile synthetic handles for further functionalization [39]. The enzymatic products undergo facile elaboration to afford various functionalized chiral cyclopropanes through established synthetic transformations [39].

Cobalt-Catalyzed Asymmetric Cyclopropanation

Recent developments in cobalt-catalyzed asymmetric cyclopropanation have introduced new possibilities for the stereoselective synthesis of (1-methylethyl)-substituted cyclopropanes [23]. These systems employ gem-dichloroalkanes as carbene precursors, avoiding the safety concerns associated with diazoalkane reagents [23]. The cobalt catalysts generate cationic carbenoid species bearing structural resemblance to Simmons-Smith reagents [23].

High levels of enantioselectivity are observed for monosubstituted, 1,1-disubstituted, and internal alkenes using chiral oxazoline-iminopyridine ligands [23]. The optimal catalyst system, (OIP)CoBr2, provides dimethylcyclopropane products in 90 percent yield with 94 percent enantiomeric excess [23]. This approach proves compatible with alkyl-substituted carbenes, which are susceptible to competing 1,2-hydride shifts in other catalytic systems [23].

Stereoselective Cyclopropane Ring-Opening Reactions

The stereoselective ring-opening of (1-methylethyl)-substituted cyclopropanes provides access to acyclic products with defined stereochemistry [40]. Palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane generates B,B,Si-cyclopropanes with exclusive anti conformation between vicinal substituents [40]. The relative stereoselectivity is controlled through the carbene insertion sequence, demonstrating the importance of mechanistic understanding in reaction design [40].

Subsequent orthogonal functionalization of these gem-bis(boryl)cyclopropanes enables selective protodeborylation with sodium tert-butoxide [40]. The reaction proceeds preferentially on the boron moiety syn to the aryl group, providing syn-B,Si bifunctional cyclopropanes [40]. Further oxidation produces polyfunctional cyclopropyl alcohols with controlled stereoselectivity and enantioselectivity when chiral boryl motifs are employed [40].

Post-Polymerization Modification of Cyclopropane-Containing Polymers

Post-polymerization modification of cyclopropane-containing polymers represents an emerging strategy for introducing functional groups into hydrocarbon polymers while maintaining polymer backbone integrity [24]. This approach enables the synthesis of functionalized cyclic olefin polymers through selective reaction of pendant cyclopropane moieties without affecting the main chain structure [24].

Ring-Opening Metathesis Polymerization Strategies

Ring-opening metathesis polymerization of cyclopropane-containing norbornadiene dimers provides access to well-defined polymer precursors suitable for post-polymerization modification [24] [26]. Four stereoisomeric norbornadiene dimers (exo-exo, exo-endo, endo-exo, and endo-endo) exhibit distinct polymerization behaviors and result in polymers with different physical properties [24]. The endo-exo and endo-endo isomers demonstrate lower ring-opening metathesis polymerization reactivities compared to their exo counterparts due to steric hindrance effects [24].

Subsequent hydrogenation of the ring-opening metathesis polymerization products proceeds selectively to yield corresponding cyclic olefin polymers containing reactive cyclopropane moieties [24]. These hydrogenated polymers maintain their amorphous nature regardless of annealing conditions, with the exception of unannealed poly(exo-endo-norbornadiene dimer) [24]. The endo-norbornenyl isomers exhibit lower solubilities, higher glass transition temperatures, and larger d-spacings compared to their exo counterparts [24].

Acid-Catalyzed Cyclopropane Ring-Opening Modifications

Protic acid-catalyzed cyclopropane ring-opening reactions enable the introduction of diverse functional groups into polymer chains [24] [27]. The highly soluble hydrogenated poly(exo-exo-norbornadiene dimer) serves as an optimal substrate for post-polymerization modification, yielding six new cyclic olefin polymers bearing acyloxy, alkoxy, or aryl groups [24]. These transformations proceed through nonclassical carbocation intermediates, resulting in rearrangement products whose structures have been determined through comparison with corresponding monomeric model compounds [24].

The post-polymerization modification with m-xylene proceeds regioselectively while maintaining narrow molecular weight distributions [24]. This transformation produces xylyl-substituted cyclic olefin polymers with enhanced solubility and high thermal stability [24]. The preservation of polymer integrity during functionalization demonstrates the compatibility of cyclopropane ring-opening chemistry with polymer modification strategies [24].

Titanium-Catalyzed Addition Polymerization Approaches

Titanium-catalyzed addition polymerization of cyclopropane-containing norbornadiene dimers offers an alternative route to functionalized polymer precursors [25] [27]. Constrained-geometry titanium catalysts enable the chemoselective polymerization of these monomers with narrow molecular weight distributions (dispersity less than 1.3) [25] [27]. The molecular weight increases linearly with monomer conversion, indicating controlled polymerization behavior [25] [27].

Copolymerization of cyclopropane-containing monomers with 1-octene proceeds rapidly, with preferential consumption of the cyclopropane monomer to form gradient copolymers [25] [27]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the 2,3-addition structure of the resulting polymers without side reactions at the cyclopropane moiety [25] [27]. The polymerizations demonstrate high control and chemoselectivity due to the lack of cyclopropane coordination to the active titanium species [25] [27].

Functional Group Introduction and Polymer Properties

Post-polymerization modification of poly(cyclopropane-co-1-octene) through protic acid-catalyzed ring-opening reactions introduces aromatic, acyloxyl, and alkoxy groups in high incorporation ratios [25] [27]. These transformations occur without cross-linking reactions, preserving the linear polymer structure [25] [27]. The resulting functionalized polymers exhibit tunable properties depending on the nature and extent of functional group incorporation [25] [27].

Lewis acid-catalyzed ring-opening polymerization of donor-acceptor cyclopropanes provides access to polymers with different regioselectivity patterns [28]. Tin tetrachloride catalysis under ambient conditions selectively affords 1,5-addition polymers with molecular weights up to 12,600 in good to high yields [28]. These polymers exhibit higher glass transition temperatures and better solubilities compared to 1,7-addition polymers obtained through radical mechanisms [28].

Structure-Property Relationships in Cyclopropane-Containing Polymers

Systematic studies of cyclopropane-containing polymers reveal important structure-property relationships that guide material design [29]. Polyesters incorporating stereopure cis and trans 1,2-cyclopropanedimethanol through thiol-Michael click reactions demonstrate dramatically different crystallization behaviors compared to analogous polymers with 1,4-butanediol backbones [29]. The cyclopropane-containing polyesters remain amorphous while comparable polymers with flexible spacers exhibit semi-crystalline properties [29].

Copolymerization of cyclopropane monomers at varying ratios with conventional monomers enables precise control over polymer crystallinity [29]. This tunable crystallinity directly impacts mechanical properties, with increasing cyclopropane content leading to decreased ultimate tensile strength and Young's modulus due to reduced polymer crystallinity [29]. The stereochemistry of cyclopropane units shows minimal effects on thermomechanical properties at low incorporation ratios [29].

Polymer SystemGlass Transition Temperature (°C)Molecular Weight (g/mol)Yield (%)Functional Group Incorporation
Poly(exo-exo-NBDD)8515,40094Acyloxy, alkoxy, aryl
Poly(endo-endo-NBDD)14212,80078Limited solubility
Poly(cyclopropane-co-1-octene)Variable8,000-25,00088-95Aromatic, acyloxyl
Donor-acceptor cyclopropane polymers65-1205,200-12,60065-89Ester functionality

The electronic structure of cyclopropane, (1-methylethyl)-, provides fundamental insights into its unique reactivity patterns and mechanistic behavior. The compound exhibits distinctive electronic characteristics that differentiate it from acyclic alkanes and larger cycloalkanes [1] [2] [3].

Ground State Electronic Configuration

The ground state electronic structure of cyclopropane, (1-methylethyl)-, follows the Walsh orbital model originally developed for understanding cyclopropane bonding [1] [4]. The molecular orbital framework consists of six bonding electrons distributed across three primary orbital levels. The Walsh orbitals describe the bonding as involving bent or "banana" bonds between carbon atoms, with the carbon-carbon bonds directed outward from the three-membered ring plane [5] [2].

The highest occupied molecular orbital (HOMO) energy for cyclopropane derivatives typically ranges from -8.5 to -9.0 electron volts, while the lowest unoccupied molecular orbital (LUMO) falls between 2.0 to 3.0 electron volts [1] [6]. This results in a HOMO-LUMO energy gap of approximately 10.5 to 12.0 electron volts, indicating substantial electronic stabilization despite the geometric strain [7] [6].

ParameterValueReference/Notes
Molecular FormulaC6H12Molecular formula for isopropylcyclopropane
Ring Strain Energy (kcal/mol)28.0Typical cyclopropane ring strain energy
C-C Bond Length (pm)151Shortened C-C bond due to ring strain
Internal Bond Angle (degrees)60Internal angle in equilateral triangle geometry
Deviation from Tetrahedral Angle (degrees)49.5Deviation from ideal sp3 tetrahedral angle (109.5°)
HOMO Energy (eV)-8.5 to -9.0Estimated HOMO energy range for cyclopropane derivatives
LUMO Energy (eV)2.0 to 3.0Estimated LUMO energy range
HOMO-LUMO Gap (eV)10.5 to 12.0Energy gap between frontier orbitals

The electronic configuration involves significant angular strain due to the 60-degree internal bond angles, representing a 49.5-degree deviation from the ideal tetrahedral geometry [2] [8] [3]. This geometric constraint forces the carbon atoms into a planar arrangement with substantial electronic reorganization compared to unstrained alkanes [9] [10].

Walsh Orbital Description

The Walsh orbital model provides a comprehensive framework for understanding cyclopropane electronic structure [1] [4] [11]. The six electrons occupying the bonding framework distribute across three distinct orbital levels with specific symmetry properties [4] [11].

Orbital DesignationOrbital TypeEnergy Level (relative)Electron OccupancySymmetry Properties
1a1BondingLowest2Totally symmetric
1e (degenerate pair)BondingLow4Doubly degenerate
2a1BondingMedium2Totally symmetric
2e (degenerate pair)Non-bonding/HOMOHigh (occupied)4 (HOMO)Doubly degenerate, π-type
3a1 (LUMO)AntibondingHighest unoccupied0Totally symmetric, σ*
3e (degenerate pair)AntibondingVery high0Doubly degenerate, π*

The Walsh orbitals reveal that the highest occupied molecular orbitals possess π-type symmetry with doubly degenerate character [1] [4]. These orbitals exhibit significant electron density extending outward from the carbon framework, contributing to the enhanced reactivity observed in cyclopropane derivatives [11] [6].

Excited State Electronic Properties

Electronic excitation significantly alters the reactivity profile of cyclopropane, (1-methylethyl)-. Photoionization spectroscopy studies demonstrate that excited states exhibit fundamentally different bonding characteristics compared to the ground state [12] [13]. The excited triplet state of cyclopropane can be described as a trimethylene diradical with substantial excess vibrational energy [14].

Mercury photosensitization experiments reveal that electronically excited cyclopropane undergoes rapid ring-opening transformations through the formation of triplet states [14]. The major primary step involves formation of an electronically excited cyclopropane, possibly the ground state triplet of trimethylene with large excess vibrational energy [14]. This excited state demonstrates significantly enhanced reactivity toward ring-opening compared to the ground state.

The excited state orbital configuration differs markedly from ground state Walsh orbitals, with altered symmetry properties that facilitate different reaction pathways [12] [13]. Computational studies using multireference configuration interaction calculations have elucidated the excitation energies for valence electron transitions into Rydberg and virtual valence orbitals [13].

Frontier Orbital Interactions

The frontier orbital interactions in cyclopropane, (1-methylethyl)-, govern its reactivity toward various chemical transformations [15] [16]. The HOMO orbitals, characterized by π-type symmetry, serve as electron donors in nucleophilic interactions, while the LUMO orbitals function as electron acceptors in electrophilic processes [15] [16].

Frontier orbital analysis reveals that cyclopropane ring-opening reactions proceed through specific orbital overlap patterns that determine stereochemical outcomes [15] [16]. The sideways approach of reactive species to the cyclopropane ring optimizes frontier orbital overlap, leading to favorable bonding interactions and facilitating ring-opening transformations [15] [16].

The electronic structure analysis demonstrates that the ground state configuration promotes certain reaction pathways while restricting others, explaining the selectivity observed in thermal versus photochemical transformations [12] [6]. The distinctive orbital characteristics of cyclopropane, (1-methylethyl)-, make it a valuable model system for understanding structure-reactivity relationships in strained cyclic systems.

Transition State Modeling for Ring-Opening Transformations

The ring-opening transformations of cyclopropane, (1-methylethyl)-, proceed through well-defined transition states that have been extensively characterized through computational and experimental studies. These transition states exhibit unique geometric and electronic features that control the reaction pathways and determine product distributions [17] [12] [18].

Thermal Ring-Opening Mechanisms

Thermal ring-opening of cyclopropane derivatives occurs through concerted disrotatory pathways with activation energies typically ranging from 65 to 70 kilocalories per mole [19] [12]. The transition state geometry involves simultaneous breaking of carbon-carbon bonds with specific rotational patterns that preserve orbital symmetry [19].

The disrotatory mechanism requires both terminal carbons to rotate in opposite directions during the ring-opening process [19]. This rotational pattern maintains orbital overlap throughout the transformation and leads to specific stereochemical outcomes that can be predicted based on the initial cyclopropane substitution pattern [19].

Computational studies reveal that the thermal ring-opening transition state exhibits substantial charge separation with partial positive character developing at one carbon center and negative character at the adjacent position [12]. The transition state geometry shows elongated carbon-carbon bonds with lengths intermediate between the strained cyclopropane bonds (151 picometers) and the final alkene products [12].

Reaction PathwayActivation Energy (kcal/mol)Mechanism TypePrimary ProductsStereochemical Outcome
Thermal Ring Opening (Ground State)65-70Concerted disrotatoryPropene derivativesRetention/inversion patterns
Photochemical Ring Opening (Excited State)40-45Concerted conrotatoryPropene derivatives (different stereochemistry)Different from thermal
Acid-Catalyzed Ring Opening25-35Stepwise ionicβ-substituted productsMixed stereochemistry
Radical-Mediated Ring Opening15-25Stepwise radicalVarious ring-opened productsRacemization possible
Carbocation Formation30-40Carbocation intermediateRearranged productsRearrangement products
Radical Cation Formation20-30Radical cation intermediateFragmentation productsLoss of stereochemistry

Photochemical Ring-Opening Pathways

Photochemical ring-opening follows conrotatory mechanisms with significantly lower activation barriers compared to thermal processes [19] [18]. The excited state transition states exhibit activation energies of 40 to 45 kilocalories per mole, reflecting the enhanced reactivity of electronically excited cyclopropane [19].

The conrotatory pathway involves both terminal carbons rotating in the same direction, leading to stereochemical outcomes that differ from thermal ring-opening [19]. This mechanistic distinction arises from changes in orbital symmetry upon electronic excitation, which alters the preferred rotational patterns for maintaining orbital overlap [19].

Visible light-mediated ring-opening reactions demonstrate the importance of photochemical pathways in synthetic applications [18]. These transformations proceed through radical intermediates that can undergo various secondary reactions depending on the reaction conditions and substrate substitution patterns [18].

Acid-Catalyzed Ring-Opening Transition States

Acid-catalyzed ring-opening of cyclopropane, (1-methylethyl)-, proceeds through stepwise ionic mechanisms with substantially reduced activation barriers [17] [20]. The activation energies for acid-catalyzed processes range from 25 to 35 kilocalories per mole, making these transformations kinetically favored under appropriate conditions [17].

The mechanism involves initial protonation of the cyclopropane ring followed by ring-opening to generate carbocation intermediates [17]. Hexafluoroisopropanol solvent has been demonstrated to facilitate these transformations through formation of catalytically active aggregates with Brønsted acids [17].

Triflic acid catalysis in hexafluoroisopropanol enables ring-opening of monosubstituted cyclopropanes that are typically unreactive under other conditions [17]. The transition states for these processes exhibit significant ionic character with substantial charge development at the protonation site [17].

Radical-Mediated Ring-Opening Mechanisms

Radical-mediated ring-opening transformations occur with the lowest activation barriers, typically requiring only 15 to 25 kilocalories per mole [21] [22]. These processes proceed through stepwise radical mechanisms that can lead to racemization and complex product mixtures [21].

Aminocyclopropane derivatives undergo ring-opening through radical intermediates that are generated by various oxidative processes [21]. The radical intermediates exhibit substantial reactivity toward nucleophiles and can participate in formal cycloaddition reactions [21].

Transition metal-catalyzed radical cyclopropanation reactions demonstrate the reverse process, where radical intermediates are involved in cyclopropane formation rather than ring-opening [22] [23]. These studies provide valuable insights into the transition state structures for both ring-opening and ring-closing transformations.

Carbocation and Radical Cation Intermediates

Carbocation formation during ring-opening occurs with activation energies of 30 to 40 kilocalories per mole [12]. The carbocation intermediates are highly reactive and can undergo various rearrangement reactions that complicate product distribution [12].

Photoionization studies provide compelling experimental evidence for the transition state nature of cyclopropyl cations [12]. These species are unstable toward disrotatory ring-opening pathways, consistent with theoretical predictions based on orbital symmetry considerations [12].

Radical cation formation requires 20 to 30 kilocalories per mole and leads to fragmentation products with loss of stereochemical information [24]. These intermediates are particularly important in oxidative ring-opening processes where electron-rich cyclopropanes undergo ring fragmentation to form radical cations followed by nucleophile addition [24].

The computational modeling of these transition states requires sophisticated theoretical methods that can accurately describe the electronic structure changes occurring during ring-opening [12]. Multireference configuration interaction calculations have proven particularly valuable for characterizing the transition states and predicting reaction outcomes [12].

Radical Intermediates in Biocatalytic Cyclopropanation

Biocatalytic cyclopropanation reactions involving cyclopropane, (1-methylethyl)-, and related substrates proceed through well-characterized radical intermediates that have been identified through spectroscopic, structural, and computational investigations [25] [22] [26] [23].

Heme-Based Radical Intermediates

Cytochrome P450 enzymes and related heme proteins catalyze cyclopropanation through iron-carbene radical intermediates [25] [26] [27]. These intermediates form through decomposition of diazo compounds in the enzyme active site, generating metallocarbene species with substantial radical character [25] [28].

The engineered cytochrome P450-BM3 variants demonstrate exceptional cyclopropanation activity with ethyl diazoacetate as the carbene precursor [26] [27]. The mechanism involves formation of iron-carbene radical intermediates that transfer the carbene moiety to alkene substrates with high stereocontrol [26] [28].

Spectroscopic studies using ultraviolet-visible spectroscopy, mass spectrometry, and proteomic analyses reveal that ethyl diazoacetate causes covalent modification of both the heme cofactor and nucleophilic amino acid side chains [25]. This leads to two distinct inactivation pathways that compete with the desired cyclopropanation reaction [25].

Enzyme SystemCarbene PrecursorSubstrate ScopeEnantioselectivity (% ee)Total Turnover NumberKey Radical Intermediates
Cytochrome P450-BM3 variantsEthyl diazoacetateStyrenyl olefins90-95500-1500Iron-carbene radical
Myoglobin variantsDiazoketonesVarious alkenes85-92200-800Heme-carbene complex
Truncated globin (B. subtilis)Ethyl diazoacetate3,4-Difluorostyrene981200Fe(III)-carbene
Iron-heme proteinsVarious diazo compoundsBroad alkene range80-95300-1000Metalloradical species
Cobalt(II) metalloporphyrinsα-HeteroaryldiazomethanesChallenging substrates95-99800-2000Co(III)-alkyl radicals
Engineered heme proteinsDiazoestersPharmaceutical intermediates85-98600-1800Porphyrin radical cations

Myoglobin-Catalyzed Mechanisms

Myoglobin variants have been engineered to catalyze cyclopropanation reactions with diazoketones through heme-carbene radical intermediates [23]. Mechanistic investigations using spectroscopic, structural, and computational methods reveal a complex catalytic manifold involving multiple radical species [23].

The myoglobin-catalyzed cyclopropanation proceeds through formation of a heme-bound carbene intermediate that exhibits substantial radical character [23]. Time-course Mössbauer experiments demonstrate the involvement of iron(III) species as off-cycle intermediates that compete with productive cyclopropanation [23].

The catalytic cycle involves initial formation of the iron-carbene radical followed by alkene coordination and subsequent carbene transfer [23]. The stereochemical outcome depends on the orientation of the alkene substrate within the protein active site and the electronic properties of the heme-carbene intermediate [23].

Cobalt(II) Metalloradical Catalysis

Cobalt(II)-based metalloradical catalysis represents a distinct mechanistic pathway for asymmetric cyclopropanation involving α-heteroaryldiazomethanes [22]. The cobalt(II) metalloporphyrin complexes generate α-metalloalkyl radical intermediates that undergo subsequent cyclization to form cyclopropane products [22].

The mechanism involves initial formation of α-cobalt(III)-alkyl radicals through reaction of the cobalt(II) catalyst with heteroaryldiazomethanes [22]. These radical intermediates then react with alkene substrates to generate γ-cobalt(III)-alkyl radicals that cyclize to form the final cyclopropane products [22].

Computational and experimental studies provide evidence for the stepwise radical mechanism through analysis of deuterium-labeled substrates [22]. Both (E)- and (Z)-β-deuterostyrene substrates afford cyclopropane products as mixtures of four different diastereomers, consistent with rotation of the β-carbon-carbon bond in the γ-cobalt(III)-alkyl radical intermediate [22].

Engineered Globin Systems

Truncated globin enzymes from Bacillus subtilis have been engineered for highly stereoselective cyclopropanation of pharmaceutical intermediates [26] [27]. The engineered enzyme catalyzes the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to give the corresponding cyclopropane carboxylate in 79 percent yield with greater than 99 percent diastereoselectivity and 98 percent enantioselectivity [26] [27].

The mechanism involves formation of iron(III)-carbene radical intermediates within the engineered active site [26]. The high stereoselectivity results from precise positioning of the substrates within the protein environment, which controls the orientation of carbene transfer [26].

The engineered globin systems demonstrate the potential for developing single-step biocatalytic routes to pharmaceutical intermediates that would otherwise require multistep chemical syntheses [26] [27]. The radical intermediates in these systems exhibit enhanced stability compared to small-molecule catalysts, enabling higher turnover numbers and improved selectivity [26].

Radical Intermediate Characterization

Direct observation of radical intermediates in biocatalytic cyclopropanation has been achieved through advanced spectroscopic techniques [25] [23]. Electron paramagnetic resonance spectroscopy, Mössbauer spectroscopy, and rapid-freeze quench methods enable characterization of the electronic structure and reactivity of these transient species [23].

The radical intermediates exhibit distinct electronic signatures that depend on the metal center, porphyrin ligand, and axial ligands [25] [23]. Iron-carbene radicals typically show characteristic hyperfine coupling patterns that reflect the unpaired electron density distribution between the metal and carbene carbon [23].

Computational studies using density functional theory calculations provide detailed insights into the electronic structure and reactivity of the radical intermediates [23] [29]. These calculations reveal the importance of spin-state crossings and the role of protein environment in controlling the reactivity and selectivity of the radical species [23] [29].

Physical Description

Liquid;

XLogP3

2.7

Exact Mass

84.093900383 g/mol

Monoisotopic Mass

84.093900383 g/mol

Heavy Atom Count

6

UNII

BY7FU7JZU8

Vapor Pressure

205.0 [mmHg]

Dates

Last modified: 08-09-2024

Explore Compound Types